
N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine is a chemical compound that belongs to the class of phenethylamines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with phenethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It may be utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence its binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine
- N-(2-Fluoro-3-methoxyphenethyl)-2-(4-methoxyphenyl)ethan-1-amine
Uniqueness
N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both fluorine and methoxy groups can enhance its stability and modify its interaction with biological targets compared to similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H20FNO |
|---|---|
分子量 |
273.34 g/mol |
IUPAC名 |
N-[2-(2-fluoro-3-methoxyphenyl)ethyl]-2-phenylethanamine |
InChI |
InChI=1S/C17H20FNO/c1-20-16-9-5-8-15(17(16)18)11-13-19-12-10-14-6-3-2-4-7-14/h2-9,19H,10-13H2,1H3 |
InChIキー |
BGOFBEPUCMYVRI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1F)CCNCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)




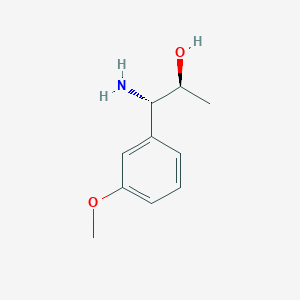
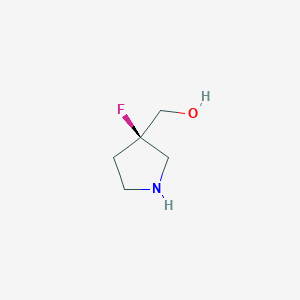

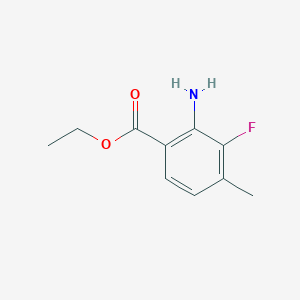
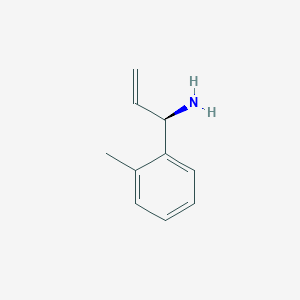

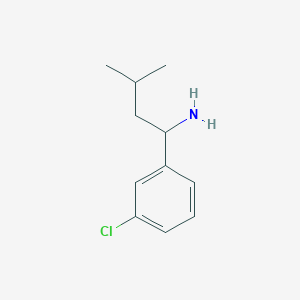
![5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13047084.png)
